Fenchone-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

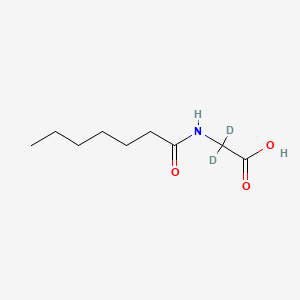

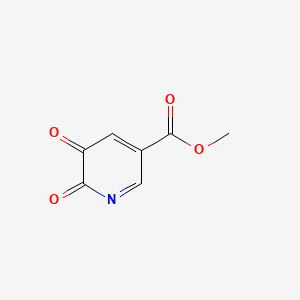

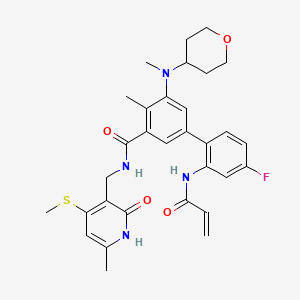

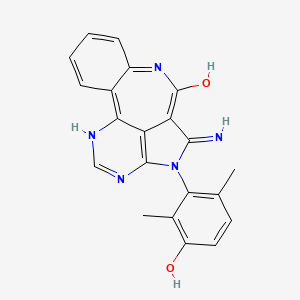

Fenchone-d3, also known as DL-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one-d3, is a deuterated form of fenchone. Fenchone is a monoterpene present in the essential oils of various plants, including Foeniculum vulgare and Peumus boldus . The deuterated version, this compound, is primarily used in scientific research as a stable isotope-labeled compound .

Vorbereitungsmethoden

Fenchone-d3 can be synthesized through the dehydrogenation of fenchol using a self-made dehydrogenation catalyst . The reaction process is mild, and a nontoxic and harmless plant-derived organic solvent is adopted, reducing the residues of toxic and harmful substances. This method has the characteristics of high yield, high finished product purity, simple process, ease of operation, abundant raw material sources, and low cost . Another method involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .

Analyse Chemischer Reaktionen

Fenchone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, carbon, and other stable heavy isotopes . For instance, an acid-catalyzed Prins/semipinacol rearrangement cascade reaction of hydroxylated pinene derivatives leads to tricyclic fenchone-type scaffolds in very high yields and diastereoselectivity . The major products formed from these reactions are often used as intermediates in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Fenchone-d3 is widely used in scientific research due to its stable isotope labeling. It is used as a tracer for quantitation during the drug development process . In vitro studies have shown that stable heavy isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . Additionally, fenchone has demonstrated antimicrobial, anticandidal, and antibiofilm properties . It has also been studied for its anti-inflammatory, antioxidant, and antinociceptive properties .

Wirkmechanismus

The mechanism of action of fenchone-d3 involves its interaction with various molecular targets and pathways. For example, fenchone has been shown to inhibit pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), Interleukin-17, Prostaglandin E Receptor EP4, and Cyclooxygenase-2 (COX-2) . These interactions contribute to its anti-inflammatory efficacy. Additionally, this compound is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .

Vergleich Mit ähnlichen Verbindungen

Fenchone-d3 is similar to other deuterated compounds such as deuterated benzo[pqr]tetraphen-3-ol . its unique structure and stable isotope labeling make it particularly useful in scientific research. Other similar compounds include camphor, which shares structural similarities with fenchone and exhibits similar biological activities . The binding modes of fenchone and camphor against certain proteins are also similar, highlighting their comparable bioactivities .

Conclusion

This compound is a valuable compound in scientific research due to its stable isotope labeling and diverse chemical reactions. Its preparation methods are efficient and cost-effective, and it has a wide range of applications in chemistry, biology, medicine, and industry. The unique properties of this compound make it a significant compound for further research and development.

Eigenschaften

Molekularformel |

C10H16O |

|---|---|

Molekulargewicht |

155.25 g/mol |

IUPAC-Name |

1,3-dimethyl-3-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3 |

InChI-Schlüssel |

LHXDLQBQYFFVNW-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C |

Kanonische SMILES |

CC1(C2CCC(C2)(C1=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)

![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)

![N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)